molecular formula C32H38N2O3S3 B039374 3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate CAS No. 122341-51-9

3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

Cat. No.: B039374
CAS No.: 122341-51-9
M. Wt: 594.9 g/mol
InChI Key: YKVVDMYNFDOTFS-UHFFFAOYSA-N
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Description

3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfopropyl group, and the cyclohexenylidene moiety. Common reagents used in these reactions include sulfur, amines, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process may include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in large quantities with consistent quality and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(4-Aminophenyl)benzothiazole
  • 2-(2-Benzothiazolyl)phenol

Uniqueness

The uniqueness of 3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide lies in its specific structure, which imparts distinct chemical and physical properties. These properties may include unique reactivity, biological activity, and industrial applicability, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O3S3/c1-4-5-10-16-33-26-12-6-8-14-28(26)38-30(33)20-24-19-25(23-32(2,3)22-24)21-31-34(17-11-18-40(35,36)37)27-13-7-9-15-29(27)39-31/h6-9,12-15,19-21H,4-5,10-11,16-18,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVVDMYNFDOTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])/CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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